![molecular formula C21H18BrN3O2S B1253854 4-[3-(4-Bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1253854.png)
4-[3-(4-Bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide
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Overview
Description
4-[3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide is a sulfonamide.
Scientific Research Applications
Photodynamic Therapy Applications
- A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a related chemical structure, exhibited high singlet oxygen quantum yield. This property makes it very useful as a photosensitizer in photodynamic therapy, particularly for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
- Synthesized derivatives, including a similar chemical structure, showed significant inhibition of carbonic anhydrase I and II. This suggests potential applications in treating conditions where carbonic anhydrase activity is a factor (Gul et al., 2016).
Cytotoxicity and Cancer Research
- Certain synthesized benzenesulfonamide derivatives demonstrated notable cytotoxicity and tumor selectivity, highlighting their potential as novel anticancer agents (Gul et al., 2016).
Pain Management Research
- Some derivatives of benzenesulfonamide exhibited anti-hyperalgesic and anti-edematogenic effects in a pathological pain model in mice, comparable to Celecoxib, suggesting potential applications in pain management (Lobo et al., 2015).
Antimicrobial Activities
- Various synthesized derivatives of benzenesulfonamide, including pyrazolyl benzenesulfonamide, showed promising antimicrobial activities against different bacterial strains, indicating potential in the development of new antibacterial agents (Bekhit et al., 2008).
Enzyme Inhibition Studies
- Studies on benzenesulfonamide derivatives, including 4-[3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides, revealed significant inhibition effects on acetylcholinesterase and carbonic anhydrase enzymes. This suggests potential use in the treatment of diseases related to these enzymes (Yamali et al., 2018).
properties
Molecular Formula |
C21H18BrN3O2S |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
4-[3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H18BrN3O2S/c22-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)24-25(21)18-10-12-19(13-11-18)28(23,26)27/h1-13,21H,14H2,(H2,23,26,27) |
InChI Key |
XGGIHZZGQLXCAR-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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